molecular formula C8H5BrClNO B1381931 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole CAS No. 1195693-72-1

7-Bromo-5-chloro-2-methyl-1,3-benzoxazole

Cat. No.: B1381931
CAS No.: 1195693-72-1
M. Wt: 246.49 g/mol
InChI Key: VQWPXYVMYURDNL-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-2-methyl-1,3-benzoxazole: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and chlorinated reagents. One common method involves the reaction of 2-aminophenol with 5-bromo-2-chlorobenzoyl chloride under basic conditions to form the desired benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as nano-ZnO can be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its unique electronic properties.

Biology and Medicine:

Industry:

    Material Science: Used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-1,3-benzoxazole
  • 7-Chloro-5-bromo-2-methyl-1,3-benzoxazole

Uniqueness: 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

7-bromo-5-chloro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWPXYVMYURDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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